Adamantane-1-sulfonyl chloride
Overview
Description
Adamantane-1-sulfonyl chloride is a chemical compound with the molecular formula C₁₀H₁₅ClO₂S. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
Adamantane-1-sulfonyl chloride is a derivative of adamantane, a class of compounds known as diamondoids . The primary targets of adamantane derivatives are typically enzymes, which they disrupt to exhibit diverse therapeutic activities .
Mode of Action
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . They frequently achieve this through carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
Adamantane derivatives are known to directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma .
Result of Action
Adamantane derivatives have been discovered to disrupt various enzymes, showcasing diverse therapeutic activities .
Action Environment
The hydrophobic nature of adamantane compounds plays a crucial role in drug discovery, enabling modifications across different drug classes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adamantane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of adamantane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Another method involves the use of sulfuryl chloride in the presence of a catalyst to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Adamantane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: It can react with various reagents to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild to moderate conditions, often in the presence of a base to neutralize the by-products .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
Adamantane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Adamantane-1-carboxylic acid: Another derivative of adamantane with a carboxylic acid group.
Adamantane-1-amine: Contains an amine group instead of a sulfonyl chloride group.
Adamantane-1-thiol: Features a thiol group in place of the sulfonyl chloride group.
Uniqueness
Adamantane-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its cage-like structure provides stability, while the sulfonyl chloride group offers a reactive site for chemical modifications. This combination of stability and reactivity makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
adamantane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO2S/c11-14(12,13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZYXOXYBQDLIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510077 | |
Record name | Tricyclo[3.3.1.1~3,7~]decane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24053-96-1 | |
Record name | Tricyclo[3.3.1.1~3,7~]decane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | adamantane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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